molecular formula C16H20ClNO3 B13787597 2-Dimethylaminoethyl 2-naphthyloxyacetate hydrochloride CAS No. 63906-43-4

2-Dimethylaminoethyl 2-naphthyloxyacetate hydrochloride

Cat. No.: B13787597
CAS No.: 63906-43-4
M. Wt: 309.79 g/mol
InChI Key: IMILSOMHKFGZJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Dimethylaminoethyl 2-naphthyloxyacetate hydrochloride is a chemical compound with the molecular formula C16H19NO3·HCl. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a naphthyl group, an ester linkage, and a dimethylaminoethyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Dimethylaminoethyl 2-naphthyloxyacetate hydrochloride typically involves the esterification of 2-naphthyloxyacetic acid with 2-dimethylaminoethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. The final product is typically purified through recrystallization or other suitable purification techniques to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2-Dimethylaminoethyl 2-naphthyloxyacetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Dimethylaminoethyl 2-naphthyloxyacetate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Dimethylaminoethyl 2-naphthyloxyacetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Tripelennamine hydrochloride: Similar in structure with a dimethylaminoethyl group.

    2-(2-(Dimethylamino)ethoxy)ethanol: Contains a dimethylamino group and an ethoxy linkage.

Uniqueness

2-Dimethylaminoethyl 2-naphthyloxyacetate hydrochloride is unique due to its combination of a naphthyl group and an ester linkage, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

63906-43-4

Molecular Formula

C16H20ClNO3

Molecular Weight

309.79 g/mol

IUPAC Name

dimethyl-[2-(2-naphthalen-2-yloxyacetyl)oxyethyl]azanium;chloride

InChI

InChI=1S/C16H19NO3.ClH/c1-17(2)9-10-19-16(18)12-20-15-8-7-13-5-3-4-6-14(13)11-15;/h3-8,11H,9-10,12H2,1-2H3;1H

InChI Key

IMILSOMHKFGZJL-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)CCOC(=O)COC1=CC2=CC=CC=C2C=C1.[Cl-]

Origin of Product

United States

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